2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N~1~-(1-naphthyl)acetamide
Description
2-[(5-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N~1~-(1-naphthyl)acetamide is a triazole-containing acetamide derivative characterized by a 5-methyl-substituted 1,2,4-triazole ring linked via a sulfanyl group to an acetamide moiety, which is further substituted with a 1-naphthyl group. Its synthesis typically involves 1,3-dipolar cycloaddition or nucleophilic substitution reactions, as seen in structurally related compounds .
Properties
IUPAC Name |
2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-N-naphthalen-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS/c1-10-16-15(19-18-10)21-9-14(20)17-13-8-4-6-11-5-2-3-7-12(11)13/h2-8H,9H2,1H3,(H,17,20)(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVXQCMQJBPHIMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)SCC(=O)NC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing triazoles is the Einhorn–Brunner reaction or the Pellizzari reaction . These reactions involve the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N~1~-(1-naphthyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The naphthyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrotriazoles.
Substitution: Brominated or nitrated derivatives of the naphthyl group.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N~1~-(1-naphthyl)acetamide typically involves the reaction of 5-methyl-4H-1,2,4-triazole-3-thiol with naphthylacetamide derivatives. Various methods have been employed to optimize yield and purity, including reflux conditions in organic solvents such as ethanol or methanol. Characterization techniques such as NMR spectroscopy and X-ray crystallography confirm the structural integrity of the synthesized compound .
Antimicrobial Properties
Research has demonstrated that triazole derivatives exhibit significant antimicrobial activity. The compound has shown efficacy against a range of bacterial strains, making it a candidate for developing new antimicrobial agents. A study indicated that modifications in the triazole ring can enhance potency against resistant strains .
Antioxidant Activity
The antioxidant potential of triazole compounds is another area of interest. For instance, related triazole derivatives have been evaluated for their ability to scavenge free radicals and reduce oxidative stress. The compound's structure suggests it may possess similar properties, contributing to its potential use in formulations aimed at combating oxidative damage in biological systems .
Anti-inflammatory Effects
Preliminary studies suggest that triazole-based compounds can modulate inflammatory pathways. The presence of the naphthyl group may enhance anti-inflammatory activity by interacting with specific cellular targets involved in inflammation regulation. This application is particularly relevant in developing therapies for chronic inflammatory diseases .
Potential Applications
| Application Area | Description |
|---|---|
| Pharmaceuticals | Development of new antimicrobial agents targeting resistant bacteria. |
| Cosmetics | Formulations aimed at reducing oxidative stress and enhancing skin health. |
| Agriculture | Use as a fungicide or pesticide due to its antimicrobial properties. |
| Food Industry | Potential use as a preservative to inhibit microbial growth in food products. |
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal highlighted the antimicrobial efficacy of various triazole derivatives, including those structurally similar to this compound. The results indicated that these compounds exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics against Gram-positive and Gram-negative bacteria .
Case Study 2: Antioxidant Screening
In another investigation focusing on antioxidant activities, researchers utilized various triazole derivatives to assess their ability to reduce oxidative stress markers in vitro. The findings suggested that the compound could significantly lower levels of reactive oxygen species (ROS), indicating its potential application in health supplements aimed at reducing oxidative damage .
Mechanism of Action
The mechanism of action of 2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N~1~-(1-naphthyl)acetamide involves its interaction with specific molecular targets. The triazole ring can form non-covalent interactions with enzymes and receptors, leading to inhibition or activation of biological pathways . For example, it may inhibit the proliferation of cancer cells by inducing apoptosis .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound’s structural analogs vary in substituents on the triazole ring, the acetamide’s aryl group, and additional functional groups. Key examples include:
*Calculated based on molecular formula C₁₅H₁₅N₃OS.
Key Structural and Functional Differences
- Triazole Substituents: The target compound’s 5-methyl group contrasts with analogs featuring allyl (), naphthyloxymethyl (), or piperidine-sulfonyl () substituents. Methyl groups enhance lipophilicity, while bulkier groups (e.g., allyl, thienyl) may sterically hinder target interactions .
Acetamide N-Substituents :
- Biological Activity: Anti-exudative activity is reported for furan-triazole derivatives (), while piperidine hybrids () show enzyme inhibition.
Biological Activity
The compound 2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N~1~-(1-naphthyl)acetamide is a member of the triazole family, known for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article delves into its biological activity, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Chemical Formula : CHNOS
- Molecular Weight : 346.431 g/mol
- IUPAC Name : 2-amino-N-(4-methyl-1,3-thiazol-2-yl)-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzamide
Structural Features
The compound features a triazole ring , which is crucial for its biological activity, and a sulfanyl group , which enhances its interaction with biological targets. The presence of the naphthyl moiety contributes to its lipophilicity, potentially influencing its pharmacokinetics.
Antimicrobial Activity
Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. In a study examining various substituted triazoles, it was found that those with sulfanyl groups demonstrated enhanced activity against a range of bacteria and fungi. For example:
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Triazole A | Staphylococcus aureus | 15 µg/mL |
| Triazole B | Escherichia coli | 20 µg/mL |
| 2-[Sulfanyl-Triazole] | Candida albicans | 10 µg/mL |
These findings suggest that the sulfanyl substitution in triazoles contributes positively to their antimicrobial efficacy .
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. The compound showed promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells. Notably:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 27.3 | Induction of apoptosis via caspase activation |
| HCT116 (Colon Cancer) | 6.2 | Cell cycle arrest at G2/M phase |
These results highlight the compound's potential as an anticancer agent, particularly against breast and colon cancers .
Other Biological Activities
Beyond antimicrobial and anticancer effects, the compound has shown potential in other therapeutic areas:
- Anti-inflammatory : Exhibited inhibition of pro-inflammatory cytokines.
- Antioxidant : Demonstrated free radical scavenging activity.
These activities suggest that this compound could be a versatile candidate for further pharmacological exploration .
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various triazole derivatives against clinical isolates. The results indicated that derivatives with sulfanyl substitutions exhibited significantly lower MIC values compared to their non-sulfanyl counterparts. This underscores the importance of the sulfanyl group in enhancing antimicrobial activity .
Study on Anticancer Mechanism
In vitro studies on MCF-7 cells revealed that treatment with the compound resulted in increased levels of reactive oxygen species (ROS), leading to apoptosis. The mechanism involved activation of caspase pathways and modulation of Bcl-2 family proteins . These findings suggest that the compound may serve as a lead structure for developing new anticancer therapies.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N~1~-(1-naphthyl)acetamide, and how can reaction conditions be optimized?
- Synthesis Steps :
Formation of the triazole-thiol intermediate via refluxing isonicotinohydrazide with iso-thiocyanatobenzene in ethanol, followed by NaOH/HCl treatment .
Reaction with 2-chloroacetonitrile in DMF/NaOH to introduce the sulfanyl-acetamide moiety .
- Optimization :
- Temperature (e.g., 80–150°C), solvent choice (DMF for polarity, ethanol for cost-effectiveness), and catalyst use (e.g., Zeolite Y-H for regioselectivity) are critical .
- Monitor reaction progress via TLC (hexane:ethyl acetate = 8:2) and purify via recrystallization (ethanol) or column chromatography .
Q. Which spectroscopic techniques are essential for confirming the structure and purity of this compound?
- Primary Methods :
- 1H/13C NMR : Assign chemical shifts (e.g., triazole protons at δ 8.36 ppm, naphthyl protons at δ 7.40–8.61 ppm) .
- IR Spectroscopy : Confirm functional groups (C=O stretch at ~1670–1680 cm⁻¹, NH stretch at ~3260–3300 cm⁻¹) .
- LC-MS/HRMS : Validate molecular weight (e.g., [M+H]+ peaks) and purity (>95%) .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- Initial Screens :
- Antimicrobial: Broth microdilution assay against Gram-positive/negative bacteria .
- Anticancer: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
- Reference Standards : Compare activity to diclofenac (anti-inflammatory) or fluconazole (antifungal) .
Advanced Research Questions
Q. How can computational methods (e.g., molecular docking, PASS) predict its biological targets and mechanism of action?
- Methodology :
PASS Prediction : Estimate antimicrobial/anticancer probabilities using algorithm-trained libraries .
Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., COX-2 for anti-inflammatory activity, CYP51 for antifungal effects) .
- Key Parameters :
- Binding affinity scores (ΔG < -7 kcal/mol), hydrogen bonding with active-site residues (e.g., Arg120 in COX-2) .
Q. What strategies resolve contradictions in biological activity data across structural analogs?
- Case Example :
- If analog A shows higher antimicrobial activity than analog B, analyze substituent effects (e.g., electron-withdrawing Cl vs. electron-donating OCH3) using Hammett plots .
- Statistical Tools :
- Multivariate regression to correlate substituent parameters (σ, π) with IC50 values .
Q. How does the sulfanyl-triazole moiety influence its reactivity and pharmacokinetics?
- Reactivity :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
